molecular formula C13H17N3O B1316278 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 53786-10-0

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

货号: B1316278
CAS 编号: 53786-10-0
分子量: 231.29 g/mol
InChI 键: VEWTUUDVRSEVLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzimidazole core fused with a piperidine ring, a combination recognized as a "privileged scaffold" due to its presence in numerous biologically active molecules . The benzimidazole pharmacophore is a versatile bioisostere for purines, allowing it to interact with a wide range of enzymes and receptors . This specific benzimidazole-piperidine architecture is a key motif explored in the development of novel therapeutic agents. Scientific literature highlights analogous structures being investigated as potent inhibitors of the NLRP3 inflammasome, a multi-protein complex involved in the activation of inflammatory responses . Targeting this pathway is a promising strategy for researching inflammatory, autoimmune, and neurodegenerative diseases . Furthermore, closely related benzimidazole derivatives have been identified as high-affinity ligands for proteins like SOS1, acting as agonists in the RAS-MAPK signaling pathway, which is crucial in oncology research . The structural features of this compound make it a valuable template for probing diverse biological mechanisms, including kinase signaling and nucleotide-binding domain functions. This product is intended for research purposes as a building block or intermediate in the synthesis and development of novel bioactive compounds. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

1-methyl-3-piperidin-4-ylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-15-11-4-2-3-5-12(11)16(13(15)17)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWTUUDVRSEVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565507
Record name 1-Methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53786-10-0
Record name 1-Methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生化分析

Biochemical Properties

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound may act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that it remains stable under specific conditions, but may degrade when exposed to certain environmental factors. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects, such as organ damage or behavioral changes, have been reported.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and overall effectiveness.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or accumulate in certain organelles, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

生物活性

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one, also known as a benzimidazole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O. Its structure consists of a benzimidazole core substituted with a piperidine ring, which contributes to its biological activity.

This compound has been studied for its interaction with various biological targets:

  • Dopamine Receptors : The compound acts as a selective agonist for the D3 dopamine receptor (D3R), promoting β-arrestin translocation and G protein activation. It has an EC50 value of approximately 710 nM for D3R-mediated β-arrestin recruitment, indicating significant agonistic activity .
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma). The compound’s ability to inhibit microtubule assembly suggests it may act as a microtubule-destabilizing agent, which is critical in cancer therapy .

Anticancer Activity

A summary of the anticancer effects is presented in the following table:

Cell Line IC50 (μM) Mechanism
MDA-MB-23125.72 ± 3.95Induces apoptosis
U8745.2 ± 13.0Microtubule destabilization

These findings indicate that this compound has promising potential as an anticancer agent through apoptosis induction and microtubule disruption.

Neuropharmacological Effects

The compound's role as a D3R agonist suggests potential applications in treating neurodegenerative diseases. Its selective activity could lead to fewer side effects compared to non-selective dopamine agonists.

Case Studies

Case Study 1: Breast Cancer Treatment
In a controlled study involving MDA-MB-231 cells, treatment with varying concentrations of this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 μM. Further analysis showed enhanced caspase-3 activity, confirming its role in promoting programmed cell death .

Case Study 2: Neurological Applications
A study investigating the effects on dopamine receptors highlighted that the compound selectively activates D3R without significant interaction with D2R, suggesting its potential use in treating conditions like Parkinson's disease or schizophrenia with reduced risk of side effects associated with broader dopamine receptor activation .

科学研究应用

Chemical Properties and Structure

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of a piperidine moiety enhances its pharmacological properties. The structure can be represented as follows:

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.29 g/mol
  • IUPAC Name : 1-methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Anticancer Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. For instance:

  • In a study involving tumor-bearing mice, compounds similar to this one demonstrated the ability to suppress tumor growth effectively. The mechanism often involves inducing apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptosis rates in treated cell lines .

Inhibition of Enzymatic Activity

The compound has been evaluated for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. PARP inhibitors have gained traction as cancer therapeutics, especially for BRCA-mutant cancers. Compounds designed around this structure have shown promising results in inhibiting PARP activity with low nanomolar IC50 values, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activities. Studies have reported that certain compounds within this class exhibit significant efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, modifications to the benzimidazole structure have led to compounds with high minimum inhibitory concentrations (MICs) against pathogenic bacteria .

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer effects of various benzimidazole derivatives on MCF cell lines. The results indicated that specific structural modifications enhanced the cytotoxicity of these compounds significantly compared to standard treatments like Doxorubicin .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of synthesized benzimidazole derivatives revealed that certain compounds exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest a potential for developing new antimicrobial agents based on this chemical framework .

相似化合物的比较

Substituent Variations on the Benzimidazolone Core

  • 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: The parent compound lacks the N1-methyl group. Patel et al. (2014) synthesized derivatives of this scaffold, demonstrating moderate antimicrobial activity (e.g., MIC values of 8–32 µg/mL against S. aureus and E. coli).
  • Halogenated Derivatives :
    Substitution with halogens (5-F, 5-Cl, 5-Br) on the benzimidazolone ring significantly alters bioactivity. For example, 5-chloro analogs (e.g., 5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) are metabolites of domperidone and exhibit dopamine D2 receptor antagonism . Halogenation increases molecular weight (e.g., +34.45 g/mol for Cl) and may enhance lipophilicity, impacting blood-brain barrier penetration .
  • 1,3,8-Triazaspiro[4,5]decan-4-one Bioisosteres :
    Replacement of the benzimidazolone core with this scaffold conferred PLD2 selectivity (e.g., compound 72: PLD2 IC₅₀ = 46 nM vs. PLD1 IC₅₀ = 933 nM), highlighting the importance of core rigidity in isoform selectivity .

Modifications on the Piperidine Moiety

  • TBPB ([1-(1'-(2-Tolyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one]) :
    This analog incorporates a bipiperidine group, increasing molecular weight to 404.55 g/mol. TBPB showed unique M1 muscarinic acetylcholine receptor (mAChR) allosteric modulation, suggesting that extended piperidine chains enhance receptor interaction .

Pharmacological Activity Comparison

Antimicrobial Activity

  • However, its non-methylated analog (1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) derivatives showed MIC values of 8–32 µg/mL against Gram-positive and Gram-negative bacteria .
  • 5-Chloro-1-(1-benzylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one :
    This chloro- and benzyl-substituted analog exhibited enhanced activity (MIC = 4–16 µg/mL), suggesting that bulkier substituents improve target binding .

Phospholipase D (PLD) Inhibition

  • 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives :
    Methyl substitution at N1 improved PLD1 selectivity. Compound 58 demonstrated a 10-fold preference for PLD1 (IC₅₀ = 660 nM) over PLD2 (IC₅₀ = 6,800 nM) .

Physicochemical and Structural Properties

Compound Molecular Weight (g/mol) LogP* Key Substituents Bioactivity Highlights
Target Compound 231.29 1.98 N1-Me, N3-piperidin-4-yl PLD1 selectivity
1-(Piperidin-4-yl)-1H-benzimidazol-2-one 217.27 1.72 None Antimicrobial
5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2-one 251.72 2.35 5-Cl Dopamine D2 antagonism
TBPB 404.55 3.12 Bipiperidine, 2-tolyl M1 mAChR modulation

*Calculated using ChemAxon software.

准备方法

Boc Deprotection and Reductive Amination

A primary method involves deprotection of a Boc-protected intermediate followed by reductive amination:

  • Step 1 : Start with tert-Butyl-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)piperidine-1-carboxylate .
  • Step 2 : Remove the Boc group using acidic conditions (e.g., HCl in dioxane) to expose the piperidine amine.
  • Step 3 : Perform reductive amination with a methyl-containing aldehyde (e.g., formaldehyde) using sodium triacetoxyborohydride (STAB) or MP-triacetoxyborohydride in dichloromethane.

Key Data :

Parameter Value/Reagent Yield Source
Boc Deprotection HCl (4M in dioxane) 90%
Reductive Amination STAB, CH₂O, CH₂Cl₂ 80%

Cyclization of Diamine Precursors

The benzimidazolone core is synthesized via cyclization of substituted 1,2-diaminobenzenes:

  • Step 1 : React 4-(methylamino)piperidine with 1,2-diaminobenzene in the presence of phosgene (or urea) to form the benzimidazolone ring.
  • Step 2 : Purify via recrystallization (e.g., ethyl acetate/methanol).

Optimization :

  • Halogenated derivatives (e.g., 5-Br, 6-F) improve yield and selectivity during cyclization.
  • Example : 5-Bromo substitution increases yield to 78% compared to non-halogenated analogs.

Curtius Rearrangement for Piperidine Attachment

A patent (CN106432232A) details a multi-step route using Curtius rearrangement:

  • Protection : React 4-piperidone hydrochloride with di-tert-butyl dicarbonate to form N-Boc-4-piperidone .
  • Reductive Amination : Reduce the ketone to an amine using NaBH₄ and ammonia.
  • Cyclization : Treat with nitrene reagent (e.g., diphenylphosphoryl azide) to form the imidazolone ring via Curtius rearrangement.
  • Methylation : Alkylate the benzimidazolone nitrogen using methyl iodide and K₂CO₃.

Critical Conditions :

  • Solvent : Toluene for Curtius rearrangement (reflux, 5 hours).
  • Yield : Up to 78% for the final product.

Parallel Synthesis for SAR Optimization

Iterative library synthesis (e.g., for PLD inhibitors) highlights:

  • Halogenation : Introducing 5-Br or 6-F on the benzimidazolone enhances both potency (IC₅₀ ≤ 10 nM) and selectivity (>140-fold for PLD1).
  • Linker Optimization : The (S)-methyl group on the ethylenediamine linker improves binding affinity.

Example Protocol :

1. React **1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one** with methyl chloroformate.  
2. Purify via preparative HPLC (C18 column, acetonitrile/water gradient).  

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Boc Deprotection High purity, scalable Requires toxic reagents (phosgene) 75–90%
Curtius Rearrangement Industrially viable Multi-step, high cost 70–78%
Parallel Synthesis Enables SAR diversification Low yields for non-optimized analogs 50–80%

Key Challenges and Solutions

  • Regioselectivity : Methylation at the 1-position (vs. 3-position) is controlled using bulky bases (e.g., LDA).
  • Piperidine Solubility : Use polar aprotic solvents (DMF, DMSO) for coupling steps.

常见问题

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent orientation. For example, the free base of a derivative shows distinct signals at δ 8.73 (s, 1H, indole NH) and δ 3.95 (s, 3H, methoxy group) .
  • Mass Spectrometry (ESI) : Verify molecular ions (e.g., [M+1]⁺ at m/z 308.544 for chlorinated analogs) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N ratios in oxalate salts) .

How do halogen substituents impact biological activity and cytotoxicity?

Advanced Research Focus
Halogenation at positions 5-F, 6-F, or 5-Br increases lipophilicity, enhancing membrane permeability and target engagement. However, cytotoxicity assays (e.g., SRB assay on MDA-MB-231 cells) show GI₅₀ values <0.4 µM for halogenated analogs, indicating potential off-target effects . Contrasting data may arise from assay conditions (e.g., exposure time, cell line variability) or scaffold rigidity differences .

What methodologies resolve contradictions in isoform inhibition data (e.g., PLD1 vs. PLD2)?

Advanced Research Focus
Discrepancies arise from scaffold flexibility and assay design. For example:

  • Enzymatic vs. Cellular Assays : PLD1 inhibition in enzymatic assays may not translate to cellular models due to differential membrane localization.
  • Scaffold Rigidity : Rigid benzo[d]imidazol-2-one scaffolds favor PLD1, while flexible spirocyclic analogs improve PLD2 binding .
    Resolution requires orthogonal validation (e.g., X-ray crystallography for binding modes, siRNA knockdowns for isoform-specific effects) .

How can computational modeling guide the design of derivatives with improved receptor binding?

Advanced Research Focus
DFT-level studies optimize electrostatic interactions and steric fit. For example:

  • Docking Simulations : Predict binding to dopamine D₂ receptors by aligning the piperidin-4-yl group with hydrophobic pockets .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., the 2-oxo group) for PLD1 inhibition .
    Experimental validation via mutagenesis (e.g., alanine scanning of PLD1 catalytic domains) confirms computational predictions .

What are the metabolic pathways of this compound in preclinical models?

Basic Research Focus
In vivo studies identify metabolites like 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one via cytochrome P450-mediated N-dealkylation. Analytical methods:

  • LC-MS/MS : Track metabolite formation using collision-induced dissociation (CID) fragments .
  • Radiolabeling : ¹⁴C-labeled analogs quantify biliary excretion in rodent models .

How does the compound’s stereochemistry influence its pharmacological profile?

Advanced Research Focus
The (S)-methyl configuration on the ethyl diamine linker enhances PLD1 inhibition by 3-fold compared to (R)-isomers. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration . Racemic mixtures exhibit reduced potency, underscoring the need for asymmetric synthesis .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。